4-bromo-2-cyclopropoxybenzoic acid
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Overview
Description
4-Bromo-2-cyclopropoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a bromine atom at the fourth position and a cyclopropoxy group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-cyclopropoxybenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclopropoxybenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction.
Another approach involves the Suzuki–Miyaura cross-coupling reaction, where a boronic acid derivative of 2-cyclopropoxybenzoic acid is coupled with a brominated aromatic compound in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Ketones or carboxylic acids derived from the cyclopropoxy group.
Reduction: Alcohols derived from the carboxylic acid group.
Scientific Research Applications
4-Bromo-2-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-cyclopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and cyclopropoxy group can influence the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxybenzoic acid: Similar structure with a methoxy group instead of a cyclopropoxy group.
4-Bromo-2-ethoxybenzoic acid: Similar structure with an ethoxy group instead of a cyclopropoxy group.
4-Bromo-2-propoxybenzoic acid: Similar structure with a propoxy group instead of a cyclopropoxy group.
Uniqueness
4-Bromo-2-cyclopropoxybenzoic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzoic acids. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1243400-42-1 |
---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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